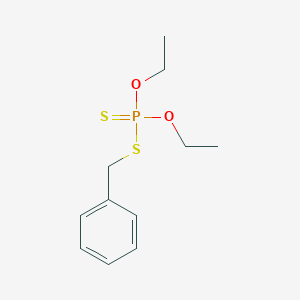
1,2,3,3A,4,5-Hexahydroacephenanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3A,4,5-Hexahydroacephenanthrylene is a polycyclic hydrocarbon with a unique structure that includes a partially hydrogenated phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,3A,4,5-Hexahydroacephenanthrylene can be synthesized through several methods. One common approach involves the hydrogenation of acenaphthylene under high pressure and temperature conditions. Catalysts such as palladium on carbon or platinum oxide are often used to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,3A,4,5-Hexahydroacephenanthrylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,3A,4,5-Hexahydroacephenanthrylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,2,3,3A,4,5-Hexahydroacephenanthrylene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, although detailed mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Acenaphthylene: A precursor to 1,2,3,3A,4,5-Hexahydroacephenanthrylene, with a similar polycyclic structure but lacking hydrogenation.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar core structure but fully aromatic.
Tetrahydroacenaphthylene: A partially hydrogenated derivative of acenaphthylene, similar in structure but with different hydrogenation levels.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or less hydrogenated counterparts. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
23069-19-4 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1,2,3,3a,4,5-hexahydroacephenanthrylene |
InChI |
InChI=1S/C16H16/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-2,4,6,10-11H,3,5,7-9H2 |
InChI-Schlüssel |
SCNXIVKTWBKBEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC3=CC4=CC=CC=C4C(=C23)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


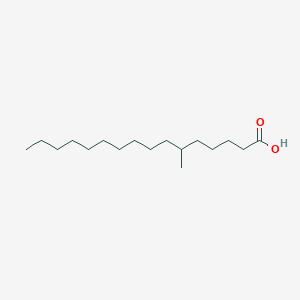
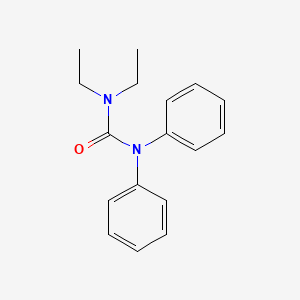
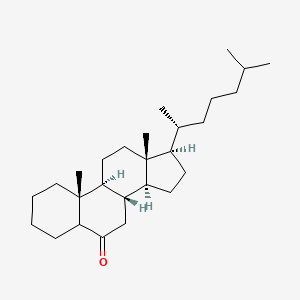
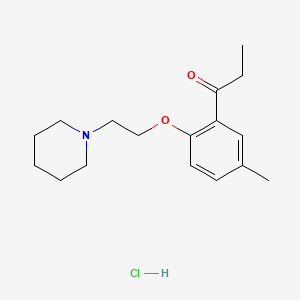
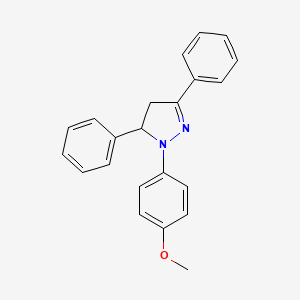
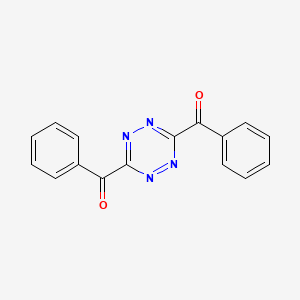

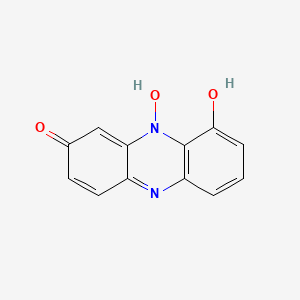
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

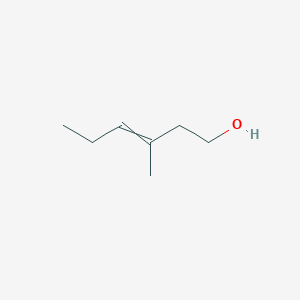

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
